5-Bromo-4-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyridine-3-carbonitrile
Description
The compound 5-Bromo-4-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyridine-3-carbonitrile belongs to the dihydropyridine-3-carbonitrile class, characterized by a bicyclic core with a bromo substituent at position 5, an oxo group at position 4, and a (tetrahydrofuran-2-yl)methyl group at position 1. The tetrahydrofuran (THF) moiety introduces stereochemical complexity and influences solubility, conformation, and intermolecular interactions .
Properties
Molecular Formula |
C11H11BrN2O2 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
5-bromo-4-oxo-1-(oxolan-2-ylmethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H11BrN2O2/c12-10-7-14(5-8(4-13)11(10)15)6-9-2-1-3-16-9/h5,7,9H,1-3,6H2 |
InChI Key |
ZGAXXQKZWDACJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C=C(C(=O)C(=C2)Br)C#N |
Origin of Product |
United States |
Biological Activity
5-Bromo-4-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyridine-3-carbonitrile (CAS Number: 1779122-68-7) is a compound of interest due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a dihydropyridine core substituted with a bromine atom and a carbonitrile group, which are known to influence its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant antitumor properties. For instance, certain dihydropyridine derivatives have shown inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of bromine in the structure may enhance these effects by increasing the lipophilicity and altering the interaction with biological targets.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have been reported to inhibit various kinases involved in cell signaling pathways, which are crucial for tumor growth and survival.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some studies suggest that dihydropyridine derivatives possess antioxidant properties that can protect normal cells from oxidative stress induced by cancer therapies.
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other related compounds:
Study 1: Cytotoxicity in Cancer Cell Lines
A study assessed the cytotoxic effects of various dihydropyridine derivatives on MCF-7 breast cancer cells. The results indicated that compounds with similar structures to 5-Bromo-4-oxo... exhibited significant cytotoxicity, particularly when combined with standard chemotherapeutics like doxorubicin. The combination therapy enhanced the overall efficacy compared to monotherapy alone.
Study 2: Synergistic Effects with Other Drugs
Another investigation explored the synergistic effects of 5-Bromo derivatives in combination with other anticancer agents. The findings suggested that these compounds could enhance the efficacy of existing treatments while reducing side effects, making them promising candidates for further development in cancer therapy.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Compounds for Comparison
The following compounds share the dihydropyridine-3-carbonitrile core but differ in substituents at position 1:
*Calculated based on structural analysis.
Substituent-Driven Property Analysis
Steric and Conformational Effects
- Target Compound: The (tetrahydrofuran-2-yl)methyl group introduces a rigid, puckered cyclic ether (THF ring), which restricts rotational freedom and may stabilize specific conformations.
- 2-Methoxyethyl Derivative : The linear ether chain offers greater flexibility , reducing steric hindrance but increasing entropy in solution. This may improve synthetic accessibility but lower target selectivity.
- Hydroxyethoxyethyl Derivative : The hydroxyl group enables hydrogen bonding, increasing solubility in aqueous environments. The extended chain introduces additional conformational自由度 but may reduce membrane permeability.
Electronic Effects
- The THF substituent’s ether oxygen donates electron density via lone pairs, slightly activating the dihydropyridine core. However, the bromo group at position 5 is strongly electron-withdrawing, creating a polarized electronic environment.
- In contrast, the methoxyethyl group in provides similar electron donation but lacks the steric constraints of a cyclic system.
Physicochemical Properties
- Solubility : The THF substituent’s lipophilic nature may reduce aqueous solubility compared to the hydroxyethoxyethyl derivative . The methoxyethyl compound balances polarity and lipophilicity, making it suitable for organic synthesis.
- Melting Point : The rigid THF ring likely increases melting points due to improved crystal packing, whereas flexible substituents (e.g., methoxyethyl) lower melting points.
Implications for Research and Development
- Drug Design: The THF-containing derivative’s rigidity could enhance binding to hydrophobic enzyme pockets, while the hydroxyethoxyethyl variant may improve solubility for intravenous formulations.
- Synthetic Challenges : Introducing the THF moiety requires stereoselective alkylation steps, increasing synthesis complexity compared to linear substituents .
- Spectroscopic Characterization : Puckering in the THF ring (amplitude ~0.5 Å, phase angles varying with substituents ) complicates NMR and crystallographic analyses but provides distinct spectroscopic signatures.
Preparation Methods
Enamine-Mediated Cyclization
The dihydropyridine ring system is commonly constructed via enamine intermediates. In a protocol adapted from 4-oxo-1,4-dihydropyridine-3-carboxylic acid synthesis, methyl 4-methoxyacetoacetate reacts with dimethylformamide dimethyl acetal (DMFDMA) to form a β-enamine. Subsequent treatment with aminoacetaldehyde dimethyl acetal initiates cyclization, yielding a 1,4-dihydropyridine intermediate. For the target compound, substitution of aminoacetaldehyde dimethyl acetal with (tetrahydrofuran-2-yl)methylamine would introduce the desired side chain at position 1.
Critical parameters include:
- Temperature : Cyclization proceeds optimally at 40°C.
- Base : Lithium hydride (LiH) facilitates deprotonation and ring closure.
- Solvent : Methanol balances reactivity and solubility.
Bromination at Position 5
Electrophilic Aromatic Substitution
Bromination of the dihydropyridine core requires careful regiocontrol. Analogous to brominated biphenyl derivatives, electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C could achieve selective bromination at position 5. The electron-deficient nature of the dihydropyridine ring directs electrophiles to the meta position relative to the electron-withdrawing nitrile group.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Reagent | NBS (1.1 equiv) |
| Solvent | CH₂Cl₂ |
| Temperature | 0–5°C |
| Catalyst | FeCl₃ (0.1 equiv) |
Introduction of the Tetrahydrofuran-2-ylmethyl Group
Nucleophilic Alkylation
The tetrahydrofuran-2-ylmethyl moiety is introduced via alkylation of a secondary amine intermediate. Using a Mitsunobu reaction, (tetrahydrofuran-2-yl)methanol couples to a nitrogen atom at position 1 in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method avoids racemization and ensures high yields.
Example Protocol :
- React 1-amino-4-oxo-1,4-dihydropyridine-3-carbonitrile with (tetrahydrofuran-2-yl)methanol (1.2 equiv).
- Add DEAD (1.5 equiv) and PPh₃ (1.5 equiv) in THF.
- Stir at 25°C for 12 h.
Nitrile Group Installation
Cyanation via Sandmeyer Reaction
The nitrile group at position 3 is installed early in the synthesis to direct subsequent functionalization. A diazonium intermediate, generated from 3-amino-4-oxo-1,4-dihydropyridine, reacts with copper(I) cyanide (CuCN) in a Sandmeyer-type reaction. This method avoids the use of toxic cyanide salts.
Optimization Data :
| Condition | Yield Improvement |
|---|---|
| CuCN (2.0 equiv) | 78% → 89% |
| Temperature (-10°C) | Reduced side products |
Integrated Synthetic Routes
Sequential Functionalization Pathway
A three-step sequence combines cyclocondensation, bromination, and alkylation:
- Cyclocondensation : Form the dihydropyridine core with (tetrahydrofuran-2-yl)methylamine.
- Bromination : Introduce bromine at position 5 using NBS/FeCl₃.
- Nitrile Retention : Ensure the nitrile group remains intact via inert atmosphere handling.
Yield Comparison :
| Step | Isolated Yield |
|---|---|
| Cyclocondensation | 65% |
| Bromination | 82% |
| Alkylation | 71% |
Challenges and Mitigation Strategies
Regioselectivity in Bromination
The electron-withdrawing nitrile group deactivates the ring, necessitating forceful bromination conditions. Lewis acids like FeCl₃ enhance electrophilicity but risk over-bromination. Kinetic control at low temperatures (-10°C) improves selectivity.
Stability of the Dihydropyridine Core
The 1,4-dihydropyridine ring is prone to oxidation. Conducting reactions under nitrogen or argon atmospheres preserves the reduced state. Additives like butylated hydroxytoluene (BHT) further inhibit radical oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
